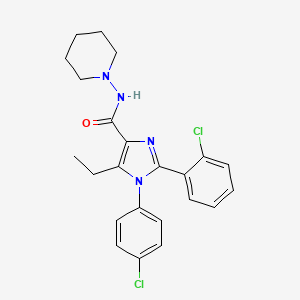![molecular formula C18H22N4 B10791778 cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791778.png)
cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their significant role in medicinal chemistry due to their biological activity and structural versatility . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves multiple steps, starting from the construction of the pyrrolidine ring. The synthetic route typically includes the following steps :
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. This involves cyclization reactions under specific conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the desired substituents. This step may involve various reagents and catalysts to achieve the desired stereochemistry and functional groups.
Final Assembly: The final compound is assembled by coupling the functionalized pyrrolidine ring with the pyridazinyl and methylphenyl groups. This step often requires precise control of reaction conditions to ensure the correct configuration and purity of the product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, and they often exhibit different biological activities compared to the parent compound.
Scientific Research Applications
cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on various biological systems. It may act as a ligand for specific receptors or enzymes, influencing cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride can be compared with other similar compounds, such as :
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities. Examples include pyrrolizines and pyrrolidine-2-one derivatives.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2,5-diones, also exhibit diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C18H22N4 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3aS,6aR)-2-methyl-5-[6-(3-methylphenyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H22N4/c1-13-4-3-5-14(8-13)17-6-7-18(20-19-17)22-11-15-9-21(2)10-16(15)12-22/h3-8,15-16H,9-12H2,1-2H3/t15-,16+ |
InChI Key |
DVZHWWKITQBRSE-IYBDPMFKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)N3C[C@H]4CN(C[C@H]4C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CC4CN(CC4C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[3-[1-[2-[2-[2-[2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791700.png)
![4-fluoro-N-[3-[1-[[3-[[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]methyl]phenyl]methyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791707.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide](/img/structure/B10791708.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide](/img/structure/B10791715.png)
![N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine](/img/structure/B10791738.png)
![3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan](/img/structure/B10791751.png)
![cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791759.png)
![cis-5-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-1H-indole Bis-p-toluenesulfonate](/img/structure/B10791767.png)
![4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl][4-(1,2,3,4-tetrahydroacridin-9-ylamino)butylamino]methylene}benzenesulfonamide](/img/structure/B10791775.png)
![(R)-1-(4-Fluorophenyl)-2-((5aR,6S)-1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)propan-2-ol](/img/structure/B10791784.png)
![(S)-1-((5aR,6S)-1-(4-Fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)-1-(thiophen-3-yl)ethanol](/img/structure/B10791788.png)
![cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate](/img/structure/B10791790.png)

![(R)-2-((5aR,6S)-1-(4-Fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)-4-methylpentan-2-ol](/img/structure/B10791800.png)
